molecular formula C23H19N3O4S B11107322 2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide

2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide

Cat. No.: B11107322
M. Wt: 433.5 g/mol
InChI Key: FGJXFZTYWNAZPH-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide typically involves multistep reactions starting from commercially available aromatic ketones and aldehydes. One common method involves the use of hexamethyldisilazane as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the quinoline core through annulated processes .

Chemical Reactions Analysis

2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The quinoline core structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes.

Comparison with Similar Compounds

Similar compounds to 2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide include other quinoline derivatives such as:

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O4S/c1-30-17-10-6-15(7-11-17)22-14-20(19-4-2-3-5-21(19)26-22)23(27)25-16-8-12-18(13-9-16)31(24,28)29/h2-14H,1H3,(H,25,27)(H2,24,28,29)

InChI Key

FGJXFZTYWNAZPH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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